molecular formula C8H11N3 B071391 2-(Pyrrolidin-1-yl)pyrimidine CAS No. 192197-34-5

2-(Pyrrolidin-1-yl)pyrimidine

Cat. No. B071391
M. Wt: 149.19 g/mol
InChI Key: PCXCZMYBFGWKKH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(pyrrolidin-1-yl)pyrimidines can be achieved through reactions of N-(4,4-diethoxybutyl)pyrimidin-2-amine with (hetero)aromatic C-nucleophiles in the presence of trifluoroacetic acid. This method allows for the creation of a variety of 2-(pyrrolidin-1-yl)pyrimidine derivatives, showcasing the versatility of this compound in synthesis applications. The structures of the synthesized compounds are typically confirmed through IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis (Smolobochkin et al., 2019).

Scientific Research Applications

  • Synthesis of 2-(Pyrrolidin-1-yl)pyrimidines : A method for synthesizing 2-(pyrrolidin-1-yl)pyrimidines via reactions of N-(4,4-diethoxybutyl)pyrimidin-2-amine with (hetero)aromatic C-nucleophiles was developed, as confirmed by IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis (Smolobochkin et al., 2019).

  • Analogues of 2′,3′-dideoxynucleotides : Pyrrolidin-1-yl derivatives of pyrimidines and purines were prepared as analogues of 2′,3′-dideoxynucleotides, incorporating the phosphonomethoxy group as a phosphate mimic (Harnden et al., 1992).

  • Pharmacokinetics in Diabetes Treatment : The disposition of a dipeptidyl peptidase IV inhibitor, relevant for type 2 diabetes treatment, which contains a 2-(pyrrolidin-1-yl)pyrimidine structure, was studied in rats, dogs, and humans, revealing insights into its metabolism, excretion, and pharmacokinetics (Sharma et al., 2012).

  • Sky-Blue-Emitting OLEDs : A study on synthesizing heteroleptic Ir(III) metal complexes using pyrimidine chelates for applications in organic light-emitting diodes (OLEDs), particularly for high-performance sky-blue- and white-emitting OLEDs (Chang et al., 2013).

  • Biological Activity in Plant Growth : New derivatives of 2-(pyrrolidin-1-yl)pyrimidine were synthesized, showing a pronounced plant growth stimulating effect in preliminary biological screening (Pivazyan et al., 2019).

  • Synthesis of Antiviral and Chemotherapeutic Agents : Various studies have been conducted on the synthesis and biological activity of pyrimidine derivatives, highlighting their potential in the development of antiviral and chemotherapeutic agents, as well as their role in nucleic acids and vitamins (Kumar et al., 2019).

Safety And Hazards

The safety data sheet for 2-(Pyrrolidin-1-yl)pyrimidine suggests avoiding contact with skin and eyes, and avoiding breathing mist, gas, or vapors . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

The future directions for 2-(Pyrrolidin-1-yl)pyrimidine could involve further exploration of its synthesis, chemical reactions, and potential applications .

properties

IUPAC Name

2-pyrrolidin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3/c1-2-7-11(6-1)8-9-4-3-5-10-8/h3-5H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCXCZMYBFGWKKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyrrolidin-1-yl)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
46
Citations
AV Smolobochkin, TS Rizbayeva, AS Gazizov… - Chemistry of …, 2019 - Springer
A method was developed for the synthesis of 2-(pyrrolidin-1-yl)pyrimidines and 2-[(4,4-diarylbutyl)amino]pyrimidines by reactions of (hetero)aromatic C-nucleophiles with N-(4,4-…
Number of citations: 2 link.springer.com
U Seneviratne, S Wickramaratne… - Medicinal Chemistry …, 2021 - Springer
Inhibition of viral reverse transcriptases and mammalian DNA polymerases by unnatural nucleoside analogs is a proven approach in antiviral and anticancer therapy, respectively. The …
Number of citations: 3 link.springer.com
VA Pivazyan, EA Ghazaryan, ZA Azaryan… - Russian Journal of …, 2019 - Springer
The reaction of 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one with methyl chloroacetate, followed by hydrazinolysis, gave 2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}…
Number of citations: 5 link.springer.com
H Parveen, F Hayat, S Mukhtar, A Salahuddin… - European journal of …, 2011 - Elsevier
A new series of 2,4,6-trisubstituted bis-pyrimidines were synthesized and evaluated for in vitro antiamoebic activity against HM1:IMSS strain of Entamoeba histolytica. Out of 16 …
Number of citations: 34 www.sciencedirect.com
L Khurana, BQ Fu, AL Duddupudi… - Journal of medicinal …, 2017 - ACS Publications
The allosteric modulator 1-(4-chlorophenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridin-2-yl)phenyl)urea (PSNCBAM-1, 2) bound the cannabinoid receptor 1 (CB 1 ) and antagonized G protein …
Number of citations: 42 pubs.acs.org
S Chuprun, D Dar'in, E Rogacheva, L Kraeva, O Levin… - Antibiotics, 2020 - mdpi.com
Starting from the structure of antimycobacterial screening hit OTB-021 which was devoid of activity against ESKAPE pathogens, we designed, synthesized and tested two mutually …
Number of citations: 5 www.mdpi.com
DS Ermolat'ev, EV Van der Eycken - The Journal of Organic …, 2008 - ACS Publications
A new divergent and efficient synthesis of substituted 2-aminoimidazoles 5 and 6 has been developed starting from the readily available 2-aminopyrimidines 1 and α-bromocarbonyl …
Number of citations: 74 pubs.acs.org
M Matloobi, CO Kappe - Journal of combinatorial chemistry, 2007 - ACS Publications
An efficient and rapid microwave-assisted solution-phase method for the synthesis of 2-amino-4-arylpyrimidine-5-carboxylic acid derivatives has been developed. The five-step linear …
Number of citations: 129 pubs.acs.org
R Maghamifar, S Sheikhi-Mohammareh… - Journal of the Iranian …, 2023 - Springer
In the present study, synthesis of a variety of 5-bromo-4-methyl-2-substituted pyrimidines endowed with pyrazolyl substituent appended in C 4 position (7a-f) is described. These …
Number of citations: 5 link.springer.com
OO Stepaniuk, TV Rudenko, BV Vashchenko… - Tetrahedron, 2019 - Elsevier
Two protocols for synthesis of series of low-molecular-weight di- and tri-substituted pyrimidines bearing a functional group at the 4th position, which rely on a base-mediated …
Number of citations: 10 www.sciencedirect.com

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